

Levophencynonate chemical structure and properties

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Compound of Interest

Compound Name: **Levophencynonate**

Cat. No.: **B608544**

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An In-depth Technical Guide to **Levophencynonate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophencynonate is a muscarinic receptor antagonist that has been investigated for its potential therapeutic effects in the treatment of vertigo. As a centrally acting anticholinergic agent, it modulates the vestibular system. This technical guide provides a comprehensive overview of the chemical structure, known properties, and pharmacological profile of **Levophencynonate**. It includes a summary of its physicochemical characteristics, a discussion of its mechanism of action as a muscarinic receptor antagonist, and hypothetical experimental protocols for its synthesis, pharmacological evaluation, and bioanalysis. Due to the limited availability of public data, some sections provide representative methodologies used for similar compounds.

Chemical Structure and Properties

Levophencynonate is a chiral molecule with a complex structure. Its systematic IUPAC name is (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate.^[1] The compound is available as a free base and as a hydrochloride salt.^{[1][2]}

Table 1: Physicochemical Properties of **Levophencynonate** and its Hydrochloride Salt

Property	Levophencynonate (Free Base)	Levophencynonate Hydrochloride
CAS Number	230313-75-4 [1]	861655-73-4 [1]
Molecular Formula	C ₂₂ H ₃₁ NO ₃	C ₂₂ H ₃₂ CINO ₃
Molecular Weight	357.49 g/mol	393.95 g/mol
IUPAC Name	(1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate	(1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride
Appearance	Solid powder	Not specified
Solubility	Soluble in DMSO.	Predicted Water Solubility: 0.0518 mg/mL
logP (predicted)	Not specified	3.81
Storage	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.	Not specified

Pharmacology

Mechanism of Action

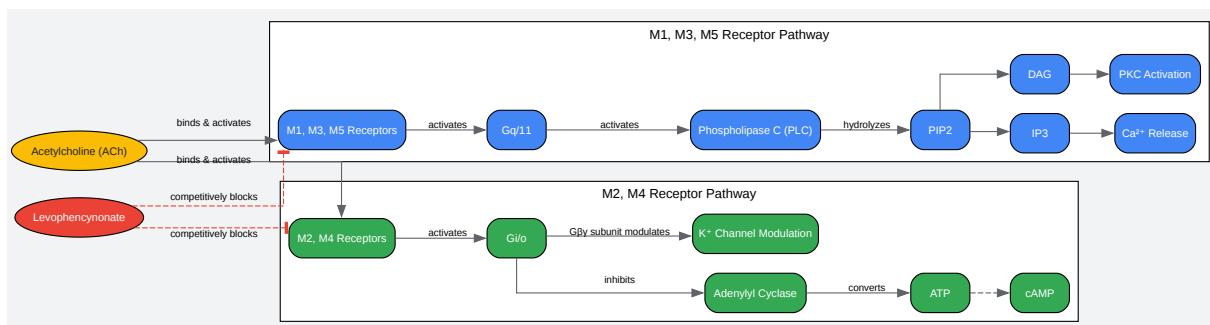
Levophencynonate is classified as a muscarinic receptor antagonist. Muscarinic antagonists competitively inhibit the action of the neurotransmitter acetylcholine at muscarinic receptors (M1-M5). These receptors are G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological functions.

The therapeutic effect of **Levophencynonate** in vertigo is believed to stem from its central anticholinergic activity, suppressing conduction in the vestibular-cerebellar pathways. Anticholinergic drugs are a mainstay in the management of vertigo and motion sickness.

The five subtypes of muscarinic receptors are coupled to different signaling pathways:

- M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
- M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The $\beta\gamma$ subunits of these G-proteins can also directly modulate ion channels, such as inwardly rectifying potassium channels.

While it is established that **Levophencynonate** is a muscarinic receptor antagonist, specific data on its binding affinity (Ki) or functional antagonism (IC₅₀) at the individual receptor subtypes (M1-M5) are not available in the public literature. Such data would be crucial to fully understand its pharmacological profile and potential for side effects.



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Figure 1: General signaling pathways of muscarinic acetylcholine receptors blocked by **Levophencynonate**.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological characterization of **Levophencynonate** are not readily available. The following sections provide representative methodologies based on the compound's structure and class.

Hypothetical Synthesis Route

A plausible synthesis for **Levophencynonate** would involve the esterification of the alcohol (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol with the carboxylic acid (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid.

Reaction: (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol + (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid → **Levophencynonate**

Materials:

- (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol
- (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid
- Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol and (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid in anhydrous DCM.
- Add a catalytic amount of DMAP to the solution.

- Cool the reaction mixture to 0 °C in an ice bath.
- Add a solution of DCC in DCM dropwise to the cooled mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **Levophencynonate**.

Representative Protocol: Muscarinic Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a compound like **Levophencynonate** to muscarinic receptors using a radioligand competition assay.

Materials:

- Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3).
- [³H]-N-methylscopolamine ([³H]-NMS) or other suitable radioligand.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- **Levophencynonate** stock solution in DMSO.
- Atropine (for non-specific binding determination).
- 96-well plates.

- Scintillation cocktail and liquid scintillation counter.

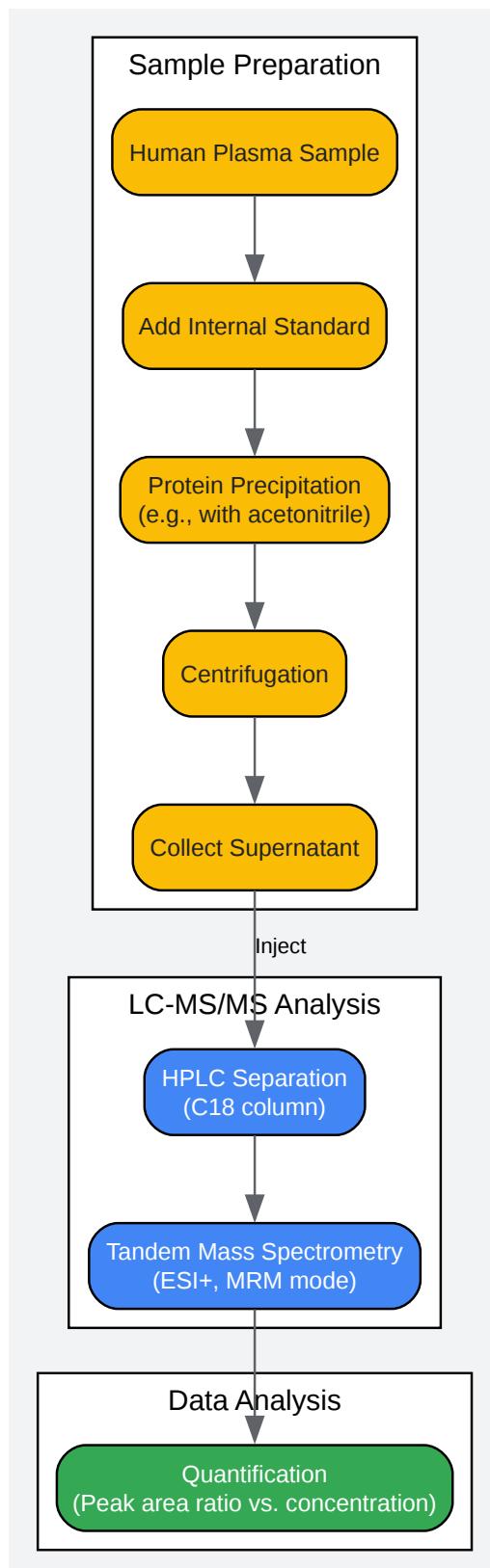
Procedure:

- Prepare serial dilutions of **Levophencynonate** in the assay buffer.
- In a 96-well plate, add assay buffer, cell membranes, and either:
 - Vehicle (for total binding).
 - Excess atropine (e.g., 1 μ M, for non-specific binding).
 - Varying concentrations of **Levophencynonate**.
- Add the radioligand ($[^3\text{H}]\text{-NMS}$) to all wells at a final concentration close to its K_d value.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the **Levophencynonate** concentration and fit the data to a one-site competition model to determine the IC_{50} value.
- Calculate the equilibrium dissociation constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Bioanalytical Method: Quantification in Human Plasma

A method for the simultaneous determination of **Levophencynonate** and its demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry (LC-

MS/MS) has been reported. While the full experimental details were not accessible, a typical workflow for such an analysis is outlined below.



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Figure 2: Typical workflow for the bioanalysis of **Levophencynonate** in human plasma by LC-MS/MS.

Protocol Outline:

- Sample Preparation: A protein precipitation method is likely employed. An internal standard (e.g., a deuterated analog of **Levophencynonate**) is added to the plasma samples, followed by a precipitating agent like acetonitrile. After vortexing and centrifugation, the supernatant is collected for analysis.
- Chromatographic Separation: The extract is injected into an HPLC system, typically with a reverse-phase C18 column, to separate **Levophencynonate** and its metabolite from endogenous plasma components.
- Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer, likely using an electrospray ionization (ESI) source in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and internal standard are monitored for high selectivity and sensitivity.
- Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards. The concentration of **Levophencynonate** in unknown samples is then determined from this curve.

Clinical Development

Levophencynonate hydrochloride was under investigation in a clinical trial for the treatment of vertigo (NCT02299804). However, the development of the drug for this indication appears to have been discontinued.

Conclusion

Levophencynonate is a muscarinic receptor antagonist with a chemical structure optimized for central nervous system activity. While its clinical development for vertigo has been halted, its

profile as a muscarinic antagonist makes it a compound of interest for researchers in neuropharmacology. This guide has summarized the available chemical and pharmacological information and provided representative experimental protocols to facilitate further research. A significant gap in the publicly available data is the lack of specific binding affinities and functional potencies at the five muscarinic receptor subtypes, which would be essential for a complete understanding of its pharmacological profile.

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